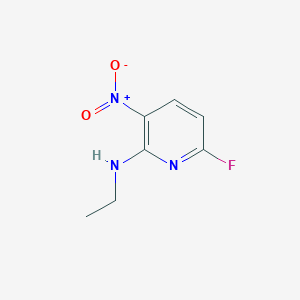
2-(Ethylamino)-6fluoro-3-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyl-6-fluoro-3-nitro-2-pyridinamine is a fluorinated pyridine derivative It is characterized by the presence of an ethyl group, a fluorine atom, and a nitro group attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-6-fluoro-3-nitro-2-pyridinamine typically involves the introduction of the ethyl, fluoro, and nitro groups onto the pyridine ring. One common method involves the nucleophilic substitution of a fluorine atom onto a pyridine ring, followed by nitration and ethylation reactions. For example, N-Ethyl-2,6-diamino-4-fluoropyridinium triflate can be synthesized from N-ethyl-2,4,6-trifluoropyridinium triflate by interaction with anhydrous ammonia gas in acetonitrile at 0°C .
Industrial Production Methods
Industrial production methods for N-Ethyl-6-fluoro-3-nitro-2-pyridinamine may involve large-scale chemical synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
N-Ethyl-6-fluoro-3-nitro-2-pyridinamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Replacement of the fluorine atom with other functional groups.
科学的研究の応用
N-Ethyl-6-fluoro-3-nitro-2-pyridinamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
作用機序
The mechanism of action of N-Ethyl-6-fluoro-3-nitro-2-pyridinamine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s ability to interact with biological molecules, potentially leading to increased binding affinity and specificity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
類似化合物との比較
N-Ethyl-6-fluoro-3-nitro-2-pyridinamine can be compared with other fluorinated pyridine derivatives, such as:
6-fluoro-3-nitropyridin-2-amine: Similar structure but lacks the ethyl group.
N-Ethyl-2,6-diamino-4-fluoropyridinium triflate: Similar structure but with different functional groups.
The uniqueness of N-Ethyl-6-fluoro-3-nitro-2-pyridinamine lies in its specific combination of functional groups, which can confer distinct chemical and biological properties .
特性
CAS番号 |
380378-98-3 |
|---|---|
分子式 |
C7H8FN3O2 |
分子量 |
185.16 g/mol |
IUPAC名 |
N-ethyl-6-fluoro-3-nitropyridin-2-amine |
InChI |
InChI=1S/C7H8FN3O2/c1-2-9-7-5(11(12)13)3-4-6(8)10-7/h3-4H,2H2,1H3,(H,9,10) |
InChIキー |
OPLNTLACBQACFX-UHFFFAOYSA-N |
正規SMILES |
CCNC1=C(C=CC(=N1)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















